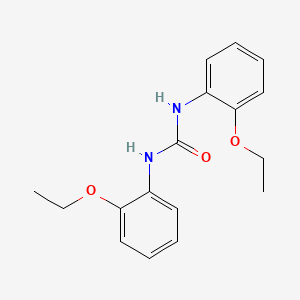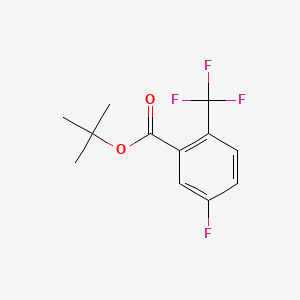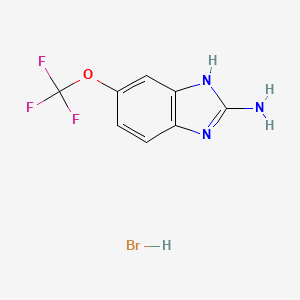
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C12H14O It is a ketone characterized by a cyclopropyl group attached to an ethanone moiety, which is further substituted with a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropyl methyl ketone and 4-methylbenzyl chloride.
Grignard Reaction: The cyclopropyl methyl ketone undergoes a Grignard reaction with 4-methylbenzyl chloride in the presence of magnesium and anhydrous ether to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Nitro, chloro, or sulfonyl derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the cyclopropyl and aromatic groups contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one
- 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one
- 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one
Uniqueness
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in biological activity, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-cyclopropyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C12H14O/c1-9-2-6-11(7-3-9)12(13)8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
InChI-Schlüssel |
JBGVKJVTILEZNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


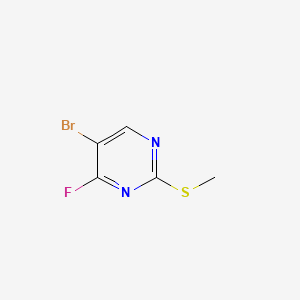
![{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13462074.png)
![2-Azaspiro[3.3]heptan-5-ol, 4-methylbenzene-1-sulfonic acid](/img/structure/B13462077.png)
![Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B13462086.png)
![Ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13462097.png)
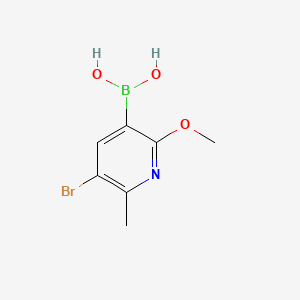
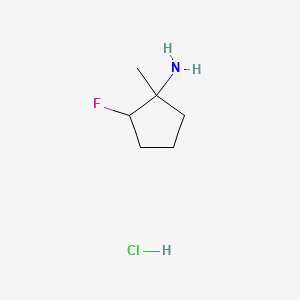
![3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione](/img/structure/B13462108.png)


![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13462129.png)
